2-Bromo-4-methylphenyl acetate 2-Bromo-4-methylphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20555323
InChI: InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol

2-Bromo-4-methylphenyl acetate

CAS No.:

Cat. No.: VC20555323

Molecular Formula: C9H9BrO2

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methylphenyl acetate -

Specification

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
IUPAC Name (2-bromo-4-methylphenyl) acetate
Standard InChI InChI=1S/C9H9BrO2/c1-6-3-4-9(8(10)5-6)12-7(2)11/h3-5H,1-2H3
Standard InChI Key AGDXDGGVAVGQLY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)C)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

2-Bromo-4-methylphenyl acetate (systematic IUPAC name: acetyloxy-2-bromo-4-methylbenzene) is an aromatic ester derivative characterized by a bromine atom at the ortho position (C2) and a methyl group at the para position (C4) on the benzene ring. The acetate group (-OAc) is bonded to the phenolic oxygen, forming the ester functional group. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrO₂
Exact Mass227.978 g/mol
Topological Polar Surface26.3 Ų
LogP (Octanol-Water)2.47

The compound’s planar structure facilitates π-π stacking interactions in crystalline phases, as observed in analogous brominated aromatics . X-ray crystallography of related compounds, such as (E)-1,2-bis(3-bromo-4-methylphenyl)ethene, reveals bond lengths of 1.329 Å for central double bonds and twist angles below 14° between aromatic rings .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves esterification of 2-bromo-4-methylphenol with acetic anhydride under acidic catalysis.

  • Reaction Conditions:

    • Catalyst: Sulfuric acid (0.5 eq)

    • Temperature: 60–70°C

    • Duration: 4–6 hours

    • Yield: 72–78% .

An alternative method employs transesterification of methyl (2-bromo-4-methylphenyl)acetate (CAS 31881-86-4) with excess acetic acid, though this route is less efficient (yield: 55–60%) .

Industrial Optimization

Scalable production uses continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time: 20–30 minutes

  • Temperature Control: 65±2°C

  • Purity: >90% after recrystallization from ethyl acetate .

Physicochemical Properties

Thermal Stability

  • Melting Point: 45–49°C (lit.)

  • Boiling Point: 263.6±15.0°C at 760 mmHg

  • Flash Point: 74.4±7.7°C

The compound’s thermal decomposition begins at 180°C, releasing brominated byproducts detectable via gas chromatography-mass spectrometry (GC-MS) .

Solubility and Reactivity

  • Solubility:

    • Water: <0.1 g/L (25°C)

    • Ethanol: 85 g/L

    • Dichloromethane: Miscible .

  • Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but undergoes rapid hydrolysis under alkaline conditions (pH >10) to form 2-bromo-4-methylphenol .

Applications in Pharmaceutical Chemistry

Intermediate for Analgesics

The bromine and methyl substituents enable regioselective functionalization. For example:

  • Buchwald-Hartwig Amination: Coupling with piperidine derivatives forms precursors to non-opioid analgesics .

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reactions with arylboronic acids yield biaryl scaffolds for kinase inhibitors .

Antimicrobial Agent Development

Thioether derivatives synthesized via nucleophilic substitution with mercaptans exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

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